molecular formula C18H14N2O3S B2825722 3-(3-methoxybenzyl)-2-thioxo-2,3-dihydro[1]benzofuro[3,2-d]pyrimidin-4(1H)-one CAS No. 892300-30-0

3-(3-methoxybenzyl)-2-thioxo-2,3-dihydro[1]benzofuro[3,2-d]pyrimidin-4(1H)-one

Cat. No. B2825722
CAS RN: 892300-30-0
M. Wt: 338.38
InChI Key: HYGINYJKDVFMEG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a derivative of pyrimidin-4-one, which is a class of compounds known for their biological activity . The presence of the benzofuro and methoxybenzyl groups could potentially enhance its biological activity, but without specific studies on this compound, it’s hard to say for certain.


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the conditions and reagents used. Similar compounds have shown to participate in various reactions, often involving the opening or closing of the ring structures .

Scientific Research Applications

Synthesis and Characterization

The synthesis of novel heterocyclic compounds derived from visnagenone–ethylacetate or khellinone–ethylacetate with 6-aminothiouracil has led to the development of various compounds, including 3-methylbenzodifuran derivatives, with significant COX-2 inhibitory, analgesic, and anti-inflammatory activities (Abu‐Hashem, Al-Hussain, & Zaki, 2020). These synthesized compounds have opened pathways for further exploration in the development of new therapeutic agents.

Antibacterial and Antifungal Activities

New derivatives of thieno[2,3-d]pyrimidin-4(3H)-one have shown promising antibacterial and antifungal activities. The synthesis of 2-(4/3-substitutedbenzyl)thieno[2,3-d]pyrimidin-4(3H)-ones and their tetrahydrobenzo derivatives demonstrated significant activity against strains of Gram-positive and Gram-negative bacteria, as well as yeast-like fungi, showcasing their potential as novel antimicrobial agents (Kahveci, Doğan, Menteşe, Sellitepe, & Kart, 2020).

Antiproliferative Potential

The synthesis of planar benzo[3',2':5,6]thiopyrano[4,3-d]pyrimidine derivatives has indicated the antiproliferative ability against human tumor cell lines, highlighting a potential pathway for the development of cancer therapeutics. Among these compounds, specific derivatives showed capacity to inhibit cell growth, suggesting their relevance in anticancer research (Marini, Settimo, Salerno, Motta, Simorini, Taliani, Bertini, Gia, & Via, 2008).

Inhibitory Activity on Enzymes

The compound and its derivatives have been studied for their inhibitory activity on various enzymes, including dihydrofolate reductases from pathogens like Pneumocystis carinii and Mycobacterium avium. These studies reveal the compound's potential utility in treating infections in immunocompromised patients, offering a significant advantage over existing treatments by showing marked improvement in potency and species selectivity (Rosowsky, Forsch, & Queener, 2002).

Mechanism of Action

The mechanism of action would depend on the biological target of this compound. For example, some pyrimidin-4-one derivatives have been found to inhibit certain enzymes .

Future Directions

Future research could involve studying the biological activity of this compound, optimizing its synthesis, and investigating its mechanism of action. This could potentially lead to the development of new drugs or therapies .

properties

IUPAC Name

3-[(3-methoxyphenyl)methyl]-2-sulfanylidene-1H-[1]benzofuro[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N2O3S/c1-22-12-6-4-5-11(9-12)10-20-17(21)16-15(19-18(20)24)13-7-2-3-8-14(13)23-16/h2-9H,10H2,1H3,(H,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYGINYJKDVFMEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CN2C(=O)C3=C(C4=CC=CC=C4O3)NC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3-methoxybenzyl)-2-thioxo-2,3-dihydro[1]benzofuro[3,2-d]pyrimidin-4(1H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.